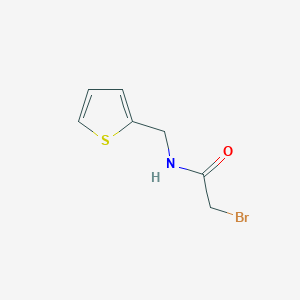

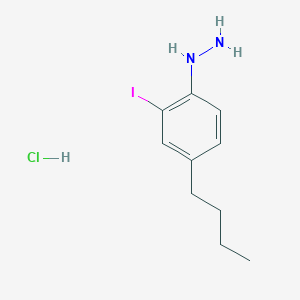

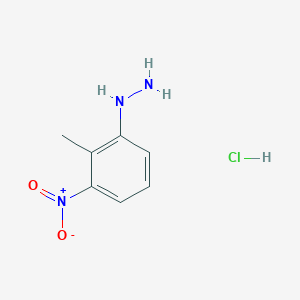

(2,5-二甲基-1,3-噁唑-4-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" has been explored in the context of oxazole compounds. In one study, researchers synthesized methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, which led to the creation of previously unknown methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were further transformed to introduce highly basic aliphatic amine residues into the oxazole structure .

Molecular Structure Analysis

Although the specific molecular structure of "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" is not directly analyzed in the provided papers, related compounds have been studied. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were determined through the analysis of infrared and Raman spectra, particularly in the fingerprint region. The structure of the compound was further confirmed using 1H and 13C nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine". However, they do discuss the synthesis and transformations of related oxazole derivatives, which could provide insights into potential reactions that "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" might undergo, such as the introduction of various substituents into the oxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives have been evaluated, particularly in the context of their photophysical and nonlinear optical behavior. Novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized. These compounds exhibited intense absorption and emission maxima in various solvents, and their third-order nonlinear optical properties were investigated using a Z-scan technique with nanosecond laser pulses. The results indicated excellent optical limiting behavior, especially with strong electron donor substituents . While this does not directly describe "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine", it suggests that similar oxazole derivatives could possess interesting optical properties.

科学研究应用

合成和化学转化

Bohlmann-Rahtz 杂环化反应:(2,5-二甲基-1,3-噁唑-4-基)甲胺已被用于合成二甲基磺霉酸酯,这是磺霉素类抗生素的衍生物。该合成涉及一个称为 Bohlmann-Rahtz 杂环化的复杂过程,该过程以完全区域选择性进行,并涉及多个步骤 (Bagley 等,2005)。

衍生物合成用于功能转化:另一项研究报告了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸的甲酯及其功能衍生物的合成,这进一步促进了将高度碱性的脂肪族胺引入噁唑结构 (Prokopenko 等,2010)。

催化应用

- 铃木反应的催化:已经合成了具有 1,2-唑片段的新型甲胺衍生物,包括 2,5-二甲基苯基异噁唑,并显示出在水性介质中铃木反应中表现出高催化活性,证明了该化学物质在催化过程中的潜力 (Akishina 等,2021)。

生物医学和药理学研究

体外生物免疫学和细胞毒性研究:已经测试了具有不同烷基链长(包括甲基)的聚(2-噁唑啉)的体外细胞毒性。这项研究表明,由于它们的低细胞毒性和免疫抑制作用,它们有可能用于生物医学应用 (Kronek 等,2011)。

单胺氧化酶 A 抑制剂:已经合成了 7-氧代香豆素的衍生物,包括 3,4-二甲基-7-氧代香豆素,并评估了它们对单胺氧化酶 A 酶的抑制作用。这表明在治疗与该酶活性相关的疾病中具有潜在的治疗应用 (Abdelhafez 等,2012)。

化学神经科学

- 安诺雷克斯类似物:与 (2,5-二甲基-1,3-噁唑-4-基)甲胺密切相关的化合物安诺雷克斯及其类似物已在化学神经科学的背景下进行了研究。这些研究检查了安诺雷克斯及其衍生物的药效学和药代动力学特性,突出了它们与单胺能神经传递的相互作用 (Maier 等,2018)。

作用机制

Target of Action

It’s known to be hazardous and can cause respiratory irritation . The respiratory system is a potential target organ .

Mode of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . This suggests that it interacts with biological tissues, possibly through chemical reactions or physical interactions, leading to these adverse effects.

Pharmacokinetics

Safety data suggests that it can be absorbed through the skin and respiratory tract, indicating that it has some degree of bioavailability .

Result of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . These effects suggest that it can cause significant cellular damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action and stability might be influenced by factors such as air quality, temperature, and humidity.

属性

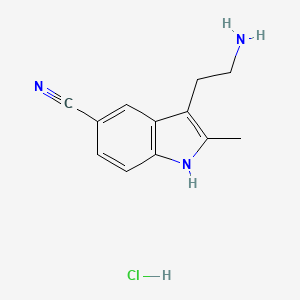

IUPAC Name |

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPNCZDDQNCNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586551 |

Source

|

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-62-7 |

Source

|

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)